molecular formula C16H20ClNO B13738681 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride CAS No. 14185-07-0

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride

Cat. No.: B13738681
CAS No.: 14185-07-0
M. Wt: 277.79 g/mol
InChI Key: OGVDEACSYKRHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride can be achieved through several routes. One common method involves a five-step sequence of reactions starting from carbon dioxide labeled with carbon-14. This process includes the reduction of intermediates with lithium aluminum tritide . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound exerts its effects through binding to target molecules and modulating their activity .

Comparison with Similar Compounds

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride can be compared with other similar compounds, such as:

  • 1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride
  • 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride

These compounds share similar structural features but may differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

14185-07-0

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H

InChI Key

OGVDEACSYKRHQY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Related CAS

33860-73-0 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.